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Compound of Interest

Compound Name: AG 555

Cat. No.: B133566

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of AG 555, a potent
inhibitor of the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase
profiling data for AG 555 is limited in the public domain, this document summarizes the
available information and compares it against other well-characterized EGFR inhibitors.

Kinase Selectivity Profile

AG 555 is a tyrphostin derivative that demonstrates potent inhibition of EGFR.[1][2] Available
data indicates a degree of selectivity for EGFR over some other kinases. However, it is also
known to inhibit other kinases, such as Cyclin-dependent kinase 2 (Cdk2).[3] A direct
comparison with broader kinase panel data for other EGFR inhibitors highlights the need for
more extensive profiling of AG 555 to fully understand its off-target effects.

Table 1: Comparative Kinase Inhibition Profile (IC50 values)
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Kinase . .. . . -
AG 555 Gefitinib Erlotinib Lapatinib Osimertinib
Target
11.44 - 12.92
nM (mutant),
EGFR 0.7 uM[1][2] 26 - 57 nM[4] 2 nM[5] 10.8 nM[6]
493.8 nM
(wild-type)[7]
ErbB2 35 puM[1] 9.2 nM[6]
- - 2n
(HER2) H
_ >140-fold
Insulin )
selective vs
Receptor
EGFR
Blocks
Cdk2 o >10 uM >10 uM >10 uM
activation[3]
c-Src - - >2 uM >10 uM
c-Raf - - - >10 uM
MEK - - - >10 uM
ERK - - - >10 uM
c-Fms - - - >10 uM
CDK1 - - - >10 uM
p38 - - - >10 uM
Tie-2 - - - >10 uM
VEGFR2 - - - >10 uM

Note: A hyphen (-) indicates that data was not readily available in the searched sources. The
selectivity of AG 555 is highlighted by its significantly higher IC50 value for ErbB2 compared to
EGFR.

Experimental Protocols
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The following is a generalized protocol for a biochemical kinase assay to determine the IC50
values of an inhibitor like AG 555 against a specific kinase, such as EGFR. This protocol is
based on commonly used methods in the field.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase
activity (1C50).

Materials:

» Purified recombinant kinase (e.g., EGFR)

o Kinase-specific substrate (e.g., a synthetic peptide)

o ATP (Adenosine triphosphate)

o Kinase assay buffer (e.g., Tris-HCI, MgCI2, DTT)

o Test inhibitor (e.g., AG 555) dissolved in a suitable solvent (e.g., DMSO)

o Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [y-32P]ATP)
e Microplates (e.g., 96-well or 384-well)

» Plate reader or scintillation counter compatible with the detection reagent
Procedure:

o Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A
typical starting concentration might be 100 uM, with 10-fold serial dilutions.

e Reaction Setup:
o Add the kinase and its specific substrate to the wells of the microplate.

o Add the different concentrations of the test inhibitor to the respective wells. Include a
control well with no inhibitor (vehicle control).
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o Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to
allow the inhibitor to bind to the kinase.

e Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each
well. The concentration of ATP should ideally be at or near the Km value for the specific
kinase to ensure competitive inhibition can be accurately measured.

¢ Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a
controlled temperature (e.g., 30°C). The incubation time should be within the linear range of
the reaction.

o Detection: Stop the reaction and measure the kinase activity using a suitable detection
method.

o Radiometric Assay: If using [y-32P]ATP, the phosphorylated substrate is separated from the
unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and
the radioactivity is quantified using a scintillation counter.

o Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP
produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and
then a second reagent converts the ADP back to ATP, which is then used in a luciferase
reaction to generate a luminescent signal proportional to the kinase activity.

o Fluorescence-based Assay (e.g., LanthaScreen™): This time-resolved fluorescence
resonance energy transfer (TR-FRET) assay uses a fluorescently labeled antibody that
binds to the phosphorylated substrate, leading to a FRET signal.

o Data Analysis:

o Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity counts) against
the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad
Prism) to determine the IC50 value.

Visualizations
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Caption: EGFR signaling pathway and the point of inhibition by AG 555 and other EGFR TKiIs.

Experimental Workflow Diagram
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Caption: General workflow for determining the IC50 of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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